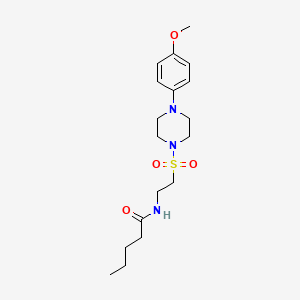

N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs) and have shown potential in increasing central cholinergic neurotransmission . They have been used in studies aimed at understanding and treating Alzheimer’s disease .

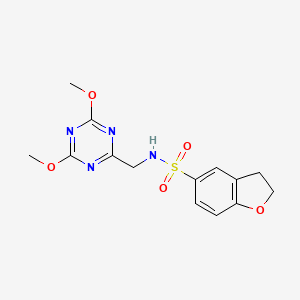

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is complex, with a piperazine ring attached to a methoxyphenyl group . The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .科学研究应用

- Piperazine derivatives, including this compound, have been explored for their antibacterial potential . Researchers have synthesized and characterized novel Mannich derivatives containing piperazine moieties, some of which exhibit good antibacterial activity. Investigating the efficacy of this compound against specific bacterial strains could provide valuable insights.

- A derivative of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide demonstrated protective effects against aluminum-induced neurotoxicity . In silico and in vivo studies revealed promising results. Further research could explore its potential as a neuroprotective agent for conditions like Alzheimer’s and Parkinson’s disease.

- The compound’s interaction with the 5-HT1A receptor has been investigated . Understanding its binding affinity and potential as a modulator of serotonin signaling could have implications for mood disorders and anxiety-related conditions.

- Piperazine, as a common structural motif, is found in various agrochemicals and pharmaceuticals . Its incorporation into biologically active compounds can enhance pharmacokinetic properties. Researchers have explored piperazine-containing molecules for antihistamines, antiparasitic drugs, antifungals, and more.

- Piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . Investigating the effects, mechanisms, and potential risks associated with this compound could contribute to our understanding of recreational drug use.

- The compound’s synthesis involves a three-step protocol, including Mannich reactions and 1,2,4-triazole derivatization . Researchers have characterized its structure using HRMS, IR, and NMR experiments. Further studies could explore its reactivity, stability, and potential modifications.

Antibacterial Activity

Neuroprotective Effects

5-HT1A Receptor Binding

Agrochemicals and Pharmaceuticals

Psychoactive Substances

Chemical Synthesis and Characterization

作用机制

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The dopamine D4 receptors are more localized in the brain and are linked to the modulation of cognition and emotion .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the conformation (shape) of the receptor, which can lead to changes in the cell’s function.

Pharmacokinetics

Similar compounds have been shown to have acceptable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (adme) properties

未来方向

Piperazine derivatives, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide”, show promise in the field of neurodegenerative disorders, particularly Alzheimer’s disease . Future research could focus on further understanding the compound’s mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in clinical trials.

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-3-4-5-18(22)19-10-15-26(23,24)21-13-11-20(12-14-21)16-6-8-17(25-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJZXJWROIPJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2749583.png)

![5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2749586.png)

![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)

![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)